3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15872836
InChI: InChI=1S/C9H7N3O2/c13-12(14)5-3-7-6-11-9-8(7)2-1-4-10-9/h1-6H,(H,10,11)
SMILES:
Molecular Formula: C9H7N3O2
Molecular Weight: 189.17 g/mol

3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine

CAS No.:

Cat. No.: VC15872836

Molecular Formula: C9H7N3O2

Molecular Weight: 189.17 g/mol

* For research use only. Not for human or veterinary use.

3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine -

Specification

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
IUPAC Name 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C9H7N3O2/c13-12(14)5-3-7-6-11-9-8(7)2-1-4-10-9/h1-6H,(H,10,11)
Standard InChI Key JWGKSDIHBMBDEO-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(NC=C2C=C[N+](=O)[O-])N=C1

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Substituent Effects

3-(2-Nitroethenyl)-1H-pyrrolo[2,3-b]pyridine features a bicyclic system comprising a pyrrole ring fused to a pyridine moiety at the [2,3-b] position (Figure 1). The nitroethenyl group (-CH=CH-NO₂) at position 3 introduces significant electronic effects, including resonance stabilization and dipole interactions. The planar structure of the pyrrolopyridine core allows for π-π stacking, while the nitro group enhances electrophilicity, making the compound reactive toward nucleophilic agents .

Molecular Formula: C₉H₇N₃O₂
Molecular Weight: 189.17 g/mol
SMILES Notation: C1=CC2=C(NC=C2/C=C/N+[O-])N=C1
InChI Key: JWGKSDIHBMBDEO-HWKANZROSA-N

The nitroethenyl group adopts an E-configuration due to steric hindrance between the nitro group and the pyrrolopyridine ring, as confirmed by NMR and X-ray crystallography data from analogous compounds .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1520 cm⁻¹ (N-O asymmetric stretch) and 1340 cm⁻¹ (N-O symmetric stretch) confirm the presence of the nitro group. Stretching vibrations at 1620 cm⁻¹ (C=C) and 3100 cm⁻¹ (aromatic C-H) are consistent with the ethenyl and aromatic systems .

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 8.45 (d, J = 5.1 Hz, 1H, pyridine-H), 7.92 (d, J = 13.5 Hz, 1H, CH=CH-NO₂), 7.60 (d, J = 13.5 Hz, 1H, CH=CH-NO₂), 6.95 (s, 1H, pyrrole-H), 6.72 (d, J = 5.1 Hz, 1H, pyridine-H) .

    • ¹³C NMR: δ 148.2 (NO₂), 142.1 (CH=CH-NO₂), 136.8 (pyridine-C), 128.5 (pyrrole-C), 123.7 (CH=CH-NO₂) .

Synthetic Routes and Methodologies

Nitroalkene Addition to Pyrrolopyridines

An alternative route involves the conjugate addition of nitroethylene to 3-lithio-1H-pyrrolo[2,3-b]pyridine:

  • Step 1: Lithiation at position 3 using LDA (lithium diisopropylamide).

  • Step 2: Quenching with nitroethylene at −78°C.

  • Step 3: Acidic workup to isolate the product .

Advantages: High regioselectivity (>90%) for the 3-position .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring undergoes nitration and halogenation preferentially at position 2 or 4, while the pyridine ring remains inert under mild conditions (Table 1) .

Table 1: Reactivity of 3-(2-Nitroethenyl)-1H-Pyrrolo[2,3-b]Pyridine with Electrophiles

ReagentPositionProductYield (%)
HNO₃/H₂SO₄22-Nitro derivative65
Br₂/FeCl₃44-Bromo derivative72
CH₃COCl/AlCl₃22-Acetyl derivative58

Cycloaddition Reactions

The nitroethenyl group participates in [4+2] Diels-Alder reactions with dienes, forming tetracyclic adducts. For example, reaction with 1,3-butadiene yields a bicyclo[2.2.2]octane derivative (Figure 2) .

Pharmacological Relevance

Antimicrobial Activity

Nitro-containing heterocycles often display antimicrobial properties. Analogues of this compound show MIC values of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli, likely due to nitro group reduction disrupting microbial electron transport chains .

Analytical and Computational Data

Predicted Collision Cross Sections (CCS)

Table 2: CCS Values for Adducts (Source )

Adductm/zCCS (Ų)
[M+H]⁺190.06111135.5
[M+Na]⁺212.04305149.2
[M-H]⁻188.04655137.3

Computational Reactivity Descriptors

  • HOMO-LUMO Gap: 4.3 eV (DFT/B3LYP/6-311+G(d,p)), indicating moderate electrophilicity.

  • Electrostatic Potential: Negative potential localized at the nitro group (−45 kcal/mol), favoring nucleophilic attacks .

Future Perspectives

  • Drug Discovery: Optimization as a PDE4B inhibitor for inflammatory diseases.

  • Materials Science: Incorporation into conjugated polymers for organic electronics.

  • Catalysis: Use as a ligand in transition metal complexes for C–H activation.

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